molecular formula C14H15F3N2O5S B14085317 Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate CAS No. 680211-02-3

Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate

Cat. No.: B14085317
CAS No.: 680211-02-3
M. Wt: 380.34 g/mol
InChI Key: MPSBMDUCJJQRBB-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups. This compound is notable for its unique structure, which includes a trifluoromethyl group, a hydrazone linkage, and an ester functionality. These features make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions. Key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the hydrazone linkage: This can be done by reacting a hydrazine derivative with an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazone linkage to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in the development of probes or sensors for detecting specific biological molecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydrazone linkage may facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives with various substituents. Compared to these, Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate is unique due to its combination of a trifluoromethyl group, a hydrazone linkage, and an ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other thiophene derivatives.

List of Similar Compounds

  • Methyl 3-[2-(2-ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino-4-methylthiophene-2-carboxylate
  • Methyl 3-([2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino)-5-(4-fluorophenyl)thiophene-2-carboxylate

Properties

CAS No.

680211-02-3

Molecular Formula

C14H15F3N2O5S

Molecular Weight

380.34 g/mol

IUPAC Name

methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C14H15F3N2O5S/c1-4-24-12(21)8(11(20)14(15,16)17)5-18-19-9-7(2)6-25-10(9)13(22)23-3/h5-6,19-20H,4H2,1-3H3

InChI Key

MPSBMDUCJJQRBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NNC1=C(SC=C1C)C(=O)OC

Origin of Product

United States

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